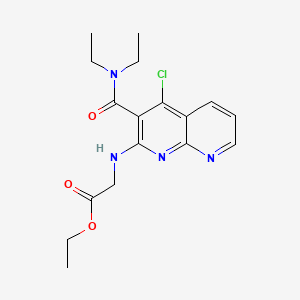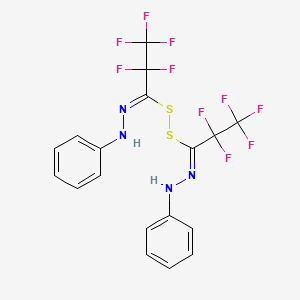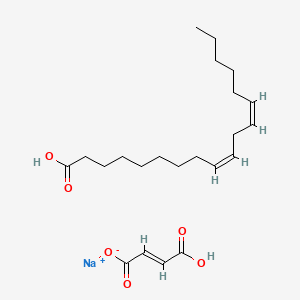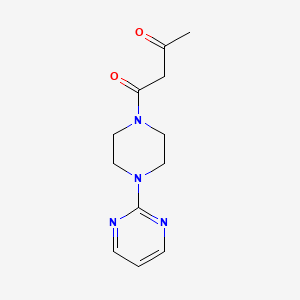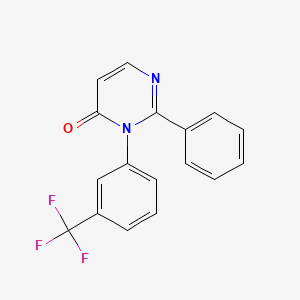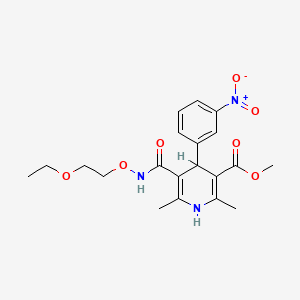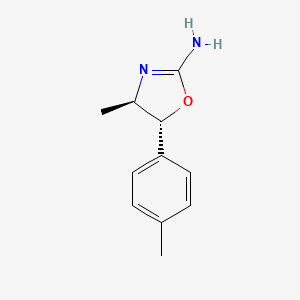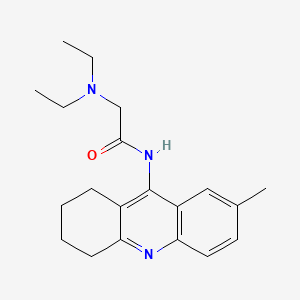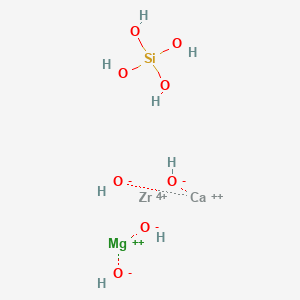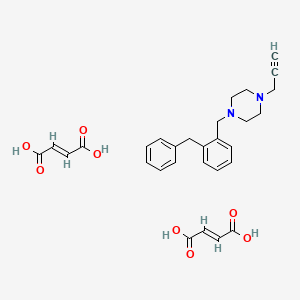![molecular formula C9H7ClN4S3 B12729825 9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene CAS No. 135489-08-6](/img/structure/B12729825.png)
9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as cyclization, chlorination, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one atom or group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: Its properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene
- 1,4-dioxa-7,10-dithiacyclododecane-8-carbonitrile
- 4,5-dibromo-10,11$l^{4}-dithia-6,7,8,9-tetrazatricyclo[BLAH.BLAH.BLAH]dodeca-(6),1(7),2(4),3(5),8(11),9(11)-hexaene
Uniqueness
Compared to similar compounds, 9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene stands out due to its specific arrangement of sulfur and nitrogen atoms, which may confer unique chemical and biological properties
Properties
CAS No. |
135489-08-6 |
|---|---|
Molecular Formula |
C9H7ClN4S3 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C9H7ClN4S3/c1-2-3-15-8-4-5-6(7(10)12-14-11-5)16-9(4)17-13-8/h2-3H2,1H3 |
InChI Key |
AMHTVBDTQCSZDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NSC2=C1C3=C(S2)C(=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


